Boc-Asp(OMe)

Descripción general

Descripción

Boc-asp-ome is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-asp-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-asp-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Boc-Asp(OMe)-OH se usa comúnmente en la síntesis de péptidos . Es adecuado para la síntesis de péptidos en fase sólida de Boc . El grupo Boc (terc-butiloxicarbonilo) es un grupo protector que se usa en la síntesis orgánica .

Autoensamblaje helicoidal supramolecular

Boc-Asp(OMe)-OH se puede usar en la formación de autoensamblajes helicoidales supramoleculares . Estos ensamblajes se forman a través de varias interacciones no covalentes y pueden construir varias estructuras secundarias . Esto tiene aplicaciones emocionantes en nanobiotecnología, ciencia de materiales, química medicinal, administración de fármacos, expresión genética, canales iónicos, ingeniería de tejidos, biosensores, materiales inteligentes y dispositivos .

Inhibidor de caspasa

Boc-Asp(OMe)-fluorometil cetona, un derivado de Boc-Asp(OMe)-OH, se ha utilizado como un inhibidor de la caspasa . Esto tiene implicaciones en el estudio de los efectos sobre la fuga de lactato deshidrogenasa (LDH), la apoptosis y la proliferación viral en las células coriónicas .

Componente del medio de trasplante

Boc-Asp(OMe)-fluorometil cetona también se ha utilizado como un componente del medio de trasplante para el trasplante de células ganglionares mediales derivadas de células madre embrionarias humanas (ESC) .

Vehículos de administración de fármacos

El autoensamblaje de péptidos pequeños, incluido Boc-Asp(OMe)-OH, en varias estructuras de micro a nano nivel tiene aplicaciones potenciales como vehículos de administración de fármacos .

Fabricación de nanomateriales

Los ensamblajes helicoidales formados por Boc-Asp(OMe)-OH se pueden utilizar para la fabricación de varios nanomateriales artificiales .

Mecanismo De Acción

Target of Action

Boc-Asp-OMe, also known as Boc-D-fmk, is an aspartic acid derivative . It primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Boc-Asp-OMe acts as a caspase inhibitor . It interacts with caspases, preventing their activation and subsequent initiation of apoptosis . This interaction helps maintain cell viability under conditions that would typically induce apoptosis.

Biochemical Pathways

The primary biochemical pathway affected by Boc-Asp-OMe is the apoptosis signaling pathway. Under normal conditions, various stimuli can trigger apoptosis, leading to caspase activation. The presence of boc-asp-ome inhibits caspase activation, thereby disrupting the apoptosis signaling pathway .

Pharmacokinetics

It’s known that boc-asp-ome is cell-permeable, suggesting it can readily cross cell membranes and exert its effects intracellularly .

Result of Action

By inhibiting caspase activation, Boc-Asp-OMe prevents the execution of apoptosis. This results in the survival of cells that would otherwise undergo programmed cell death . It’s important to note that the inhibition of apoptosis can have significant effects at the cellular level, potentially contributing to uncontrolled cell proliferation.

Análisis Bioquímico

Biochemical Properties

Boc-asp-ome plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and esterases, which facilitate the cleavage of the Boc (tert-butoxycarbonyl) protecting group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective deprotection of amino acid residues. Additionally, Boc-asp-ome can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall structure and function of the synthesized peptides .

Cellular Effects

Boc-asp-ome has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, Boc-asp-ome can inhibit caspase activity, thereby affecting apoptosis and cell survival. It also impacts gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects highlight the importance of Boc-asp-ome in regulating cell function and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of Boc-asp-ome involves its interaction with biomolecules at the molecular level. Boc-asp-ome can bind to enzymes and proteins through its functional groups, leading to enzyme inhibition or activation. For instance, Boc-asp-ome can inhibit caspases by binding to their active sites, preventing the cleavage of target substrates and thereby inhibiting apoptosis. Additionally, Boc-asp-ome can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-asp-ome can change over time due to its stability and degradation. Boc-asp-ome is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or light. Long-term studies have shown that Boc-asp-ome can have sustained effects on cellular function, including prolonged inhibition of caspase activity and modulation of gene expression . These temporal effects are important considerations for researchers using Boc-asp-ome in their experiments.

Dosage Effects in Animal Models

The effects of Boc-asp-ome can vary with different dosages in animal models. At low doses, Boc-asp-ome can effectively inhibit caspase activity and modulate gene expression without causing significant toxicity. At higher doses, Boc-asp-ome can induce toxic effects, including liver and kidney damage, as well as adverse effects on cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage of Boc-asp-ome in experimental studies to achieve the desired outcomes while minimizing toxicity.

Metabolic Pathways

Boc-asp-ome is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as esterases and proteases, which facilitate the cleavage of the Boc protecting group and the incorporation of Boc-asp-ome into peptides. Additionally, Boc-asp-ome can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the role of Boc-asp-ome in regulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Boc-asp-ome is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. Boc-asp-ome can also accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . Understanding the transport and distribution of Boc-asp-ome is crucial for optimizing its use in experimental studies and therapeutic applications.

Subcellular Localization

The subcellular localization of Boc-asp-ome is influenced by its chemical properties and interactions with cellular components. Boc-asp-ome can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, Boc-asp-ome can be localized to the mitochondria, where it can modulate mitochondrial function and apoptosis . These localization effects are important for understanding the precise mechanisms of action of Boc-asp-ome and its impact on cellular function.

Propiedades

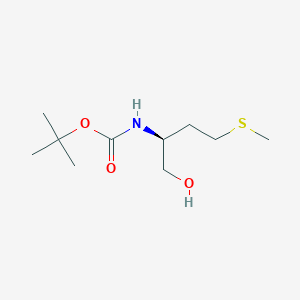

IUPAC Name |

(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98045-03-5 | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-D-fmk irreversibly binds to the active site of caspases, a family of cysteine proteases, preventing their proteolytic activity. This effectively blocks the caspase cascade, a critical pathway in apoptosis [].

ANone: The molecular formula of Boc-D-fmk is C11H18FNO5, and its molecular weight is 263.26 g/mol.

A: Boc-D-fmk is not a catalyst. It acts as an irreversible inhibitor, forming a covalent bond with the active site of caspases [].

ANone: Boc-D-fmk is primarily used in:

- Apoptosis Research: To investigate the role of caspases in different cell death pathways and disease models [, , , , ].

- Neurotoxicity Studies: To assess the involvement of caspases in neuronal cell death induced by various stimuli [, ].

- Cancer Research: To study the role of apoptosis in cancer cell survival and response to treatment [, , ].

ANone: Boc-D-fmk has shown efficacy in various in vitro models, including:

- Cell Lines: Human fetal membrane cells [], human breast cancer cell lines [], human prostate cancer cell lines [], and human neuroblastoma cells [, ].

- Primary Cell Cultures: Rat cortical cell cultures [] and murine thymocytes [].

ANone: Yes, Boc-D-fmk has been investigated in vivo in models of:

- Neurological Injury: It improved locomotor function in a rat spinal cord injury model [].

- Neurogenesis: It reduced apoptotic cells in neurogenic regions of the adult rat brain [].

- Glomerulonephritis: It reduced renal apoptosis, inflammation, and fibrosis in a rat model of experimental glomerulonephritis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.